molecular formula C8H13NO5 B3028053 2-Oxa-6-azaspiro[3.4]octane hemioxalate CAS No. 1523570-96-8

2-Oxa-6-azaspiro[3.4]octane hemioxalate

Cat. No.: B3028053
CAS No.: 1523570-96-8
M. Wt: 203.19
InChI Key: BCXRHUMGWMWGLN-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Systems in Contemporary Organic Chemistry

Spirocyclic compounds are of considerable interest in contemporary organic chemistry due to their inherent structural rigidity and three-dimensional nature. tandfonline.combldpharm.com This fixed spatial arrangement of atoms allows for precise projection of functional groups into three-dimensional space, which is crucial for effective interaction with biological targets like proteins. tandfonline.comresearchgate.net The incorporation of a spirocyclic core can enhance the "drug-likeness" of a molecule by increasing its sp3 character, which has been correlated with a higher probability of success in clinical development. bldpharm.com This higher fraction of sp3 hybridized carbons can lead to improved physicochemical properties, such as increased aqueous solubility and better metabolic stability, which are critical for the development of new therapeutic agents. tandfonline.combldpharm.com

The 2-Oxa-6-azaspiro[3.4]octane Skeleton: A Unique Heterocyclic Framework

The 2-Oxa-6-azaspiro[3.4]octane skeleton is a distinctive heterocyclic framework that combines an oxetane (B1205548) ring and a pyrrolidine (B122466) ring, sharing a single carbon atom. This unique arrangement results in a rigid, three-dimensional structure that is of particular interest in medicinal chemistry. cymitquimica.comsioc-journal.cn It is considered a valuable building block because it can act as a bioisostere or surrogate for more common cyclic structures like piperazine (B1678402) and morpholine (B109124), which are frequently found in drug molecules. sioc-journal.cnresearchgate.net By replacing these common motifs with the 2-Oxa-6-azaspiro[3.4]octane scaffold, chemists can explore new chemical and patent space, potentially leading to compounds with improved selectivity, potency, and pharmacokinetic properties. sioc-journal.cnresearchgate.net

Overview of Academic Research Trajectories for 2-Oxa-6-azaspiro[3.4]octane Hemioxalate

Academic research on 2-Oxa-6-azaspiro[3.4]octane and its hemioxalate salt has primarily focused on its synthesis and application in drug discovery. sioc-journal.cnresearchgate.net Researchers have developed efficient synthetic routes, such as those involving [3+2] cycloaddition reactions, to produce this spirocycle in multi-gram quantities, making it accessible for broader investigation. sioc-journal.cnresearchgate.net The main trajectory of research involves utilizing this compound as a multifunctional module for the creation of novel, structurally diverse molecules with potential therapeutic applications. researchgate.net Studies have demonstrated its utility in preparing derivatives that exhibit inhibitory activities against key biological targets, such as the epidermal growth factor receptor (EGFR). fishersci.com The hemioxalate form of the compound is significant as the oxalate (B1200264) moiety can influence properties like solubility and crystallinity, which are important for handling and formulation. cymitquimica.com

Contextualizing this compound within Medicinal Chemistry Building Blocks

Within the vast library of medicinal chemistry building blocks, this compound is valued for its ability to impart three-dimensionality and novelty to molecular designs. cymitquimica.comsmolecule.com It serves as a key intermediate in the synthesis of complex organic molecules and drug candidates. smolecule.com For example, it has been incorporated into 4-anilinoquinazoline (B1210976) derivatives to produce compounds with potent EGFR inhibitory activities, which are relevant in cancer therapy. fishersci.com Its rigid framework allows for the precise orientation of substituents, which can lead to enhanced binding affinity and selectivity for a specific biological target. bldpharm.com The use of such novel spirocyclic scaffolds helps medicinal chemists to move beyond "flatland"—the predominance of planar, aromatic structures in drug design—and to explore new areas of chemical space with greater potential for therapeutic innovation. bldpharm.com

Properties

IUPAC Name

2-oxa-7-azaspiro[3.4]octane;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H11NO.C2H2O4/c2*1-2-7-3-6(1)4-8-5-6;3-1(4)2(5)6/h2*7H,1-5H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DREVFFJHSWBTQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12COC2.C1CNCC12COC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Oxa 6 Azaspiro 3.4 Octane Hemioxalate and Its Derivatives

Established Synthetic Routes for the 2-Oxa-6-azaspiro[3.4]octane Scaffold

The assembly of the 2-Oxa-6-azaspiro[3.4]octane core relies on established chemical transformations, including cyclization and annulation reactions, to construct the fused four- and five-membered rings. rsc.org

Cycloaddition reactions are a powerful tool for the construction of cyclic and spirocyclic systems. For the 2-Oxa-6-azaspiro[3.4]octane framework, a [3+2] cycloaddition strategy has been reported as an effective method. researchgate.netsioc-journal.cn This approach allows for the convergent synthesis of the spirocyclic core, often leading to good yields and the potential for producing multi-gram quantities of the target compound. researchgate.netsioc-journal.cn Phosphine-catalyzed [3+2] annulation reactions have also been developed for the synthesis of related azaspiro compounds, demonstrating the versatility of this cycloaddition strategy in building complex spirocyclic frameworks with high regio- and diastereoselectivity. rsc.org

Annulation, the process of building a new ring onto a pre-existing molecular structure, is a cornerstone of synthesizing complex cyclic molecules. scripps.edu For 2-Oxa-6-azaspiro[3.4]octane, synthetic strategies have been developed that involve the sequential construction of either the cyclopentane (B165970) or the four-membered oxetane (B1205548) ring. rsc.org

One successful synthetic route to the 2-azaspiro[3.4]octane core involves the initial formation of the four-membered ring, followed by the annulation of the cyclopentane ring. rsc.org This strategy begins with readily available starting materials and employs conventional chemical transformations. rsc.org While specific details of the cyclopentane annulation for the 2-oxa variant are not extensively detailed in the provided literature, general methods for cyclopentane ring formation often involve intramolecular alkylations or aldol (B89426) condensations to close the five-membered ring. baranlab.org The Thorpe-Ingold effect, where the presence of a quaternary carbon (the spiro center) can accelerate ring-closing reactions, is a relevant principle in these syntheses. baranlab.org

Alternative approaches prioritize the construction of the cyclopentane ring first, followed by the annulation of the four-membered oxetane ring. rsc.org Two distinct routes utilizing this strategy have been developed for the synthesis of 2-azaspiro[3.4]octane. rsc.org The synthesis of four-membered rings can be challenging due to ring strain, but various methods have been established. nih.govacs.org These strategies often employ intramolecular cyclization reactions, such as Williamson ether synthesis or related nucleophilic substitutions, to form the oxetane ring. The choice of starting materials and reaction conditions is crucial to overcome the energetic barrier associated with forming the strained four-membered ring. nih.gov

Annulation StrategyDescriptionAdvantages
Cyclopentane Annulation The four-membered ring is constructed first, followed by the formation of the five-membered ring. rsc.orgUtilizes a potentially less strained intermediate for the key annulation step.
Four-Membered Ring Annulation The five-membered ring is formed first, followed by the construction of the strained four-membered oxetane ring. rsc.orgMay offer more flexibility in the introduction of substituents on the cyclopentane ring.

The conversion of the freebase form of 2-Oxa-6-azaspiro[3.4]octane to its hemioxalate salt is a standard procedure in pharmaceutical chemistry to improve properties such as crystallinity, stability, and handling. The process involves reacting the amine with oxalic acid in a specific stoichiometric ratio.

To form the hemioxalate salt, the amine freebase is typically dissolved in a suitable solvent, such as isopropanol (B130326) (IPA) or acetone. google.comsciencemadness.org A solution of oxalic acid (either anhydrous or dihydrate) in the same or a compatible solvent is then added. google.comsciencemadness.org For a hemioxalate salt, the molar ratio of the amine to oxalic acid is 2:1. Precipitation of the salt often occurs upon mixing or after a short period of stirring. google.com In cases where the product is slow to crystallize, cooling the mixture or adding a less polar co-solvent like diethyl ether can induce precipitation. sciencemadness.org The resulting solid is then isolated by filtration, washed with a suitable solvent to remove any excess acid or impurities, and dried. sciencemadness.orgorgsyn.org

StepProcedurePurpose
1. Dissolution Dissolve the 2-Oxa-6-azaspiro[3.4]octane freebase in a solvent (e.g., acetone, IPA). google.comsciencemadness.orgTo ensure homogeneous mixing with the acid.
2. Acid Addition Add a solution of oxalic acid in a 1:2 molar ratio (acid:amine). google.comTo protonate the amine and form the desired salt.
3. Precipitation Stir the mixture; cool or add a co-solvent if necessary. sciencemadness.orgTo induce crystallization and isolation of the solid salt.
4. Isolation Filter the solid precipitate, wash with solvent, and dry under vacuum. sciencemadness.orgorgsyn.orgTo obtain the pure, solid hemioxalate salt.

Annulation Strategies for the Azaspiro Framework

Development of Improved Synthetic Methodologies

Researchers have focused on developing improved synthetic routes for 2-Oxa-6-azaspiro[3.4]octane to enhance its accessibility for drug discovery programs. An improved synthesis based on a [3+2] cycloaddition reaction has been reported, which allows for the production of multi-gram quantities of the compound in relatively high yields. researchgate.netsioc-journal.cn This optimized methodology is significant as it provides a more practical and scalable route compared to earlier, more laborious methods. The ability to easily obtain substantial amounts of this spirocyclic module facilitates its broader use as a surrogate for common motifs like morpholine (B109124) in medicinal chemistry, enabling further exploration of its potential in developing novel therapeutics. researchgate.netsioc-journal.cn

Comparative Analysis of Synthetic Efficiency and Yield

Several synthetic strategies have been developed for the construction of the azaspiro[3.4]octane core, each with distinct advantages and limitations. One prominent and efficient method involves a [3+2] cycloaddition reaction, which has been shown to produce 2-Oxa-6-azaspiro[3.4]octane in relatively high yields, making it suitable for obtaining multi-gram quantities of the compound. researchgate.net

Synthetic Strategy Key Features Advantages Potential Limitations
[3+2] Cycloaddition Convergent approach to the spirocyclic core.High yields, suitable for producing multi-gram quantities. researchgate.netMay require specific precursors for the cycloaddition.
Cyclopentane Annulation Stepwise construction building upon a pre-existing four-membered ring.Utilizes conventional transformations. rsc.orgMay involve more linear steps, potentially lowering overall yield.
Azetidine (B1206935) Annulation Stepwise construction building upon a pre-existing five-membered ring.Employs readily available starting materials. rsc.orgControl of regioselectivity during ring closure can be a factor.

Optimization of Reaction Conditions for 2-Oxa-6-azaspiro[3.4]octane Synthesis

The optimization of reaction conditions is critical for maximizing yield and purity while minimizing costs and environmental impact. For spirocyclic systems, key parameters include the choice of solvent, base, temperature, and reaction time.

In the synthesis of the related 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, a key step is the azetidine ring formation via alkylation. nih.gov Optimization studies for this reaction revealed crucial insights applicable to similar syntheses. For instance, screening of various bases and solvents demonstrated that the combination of sodium hydroxide (B78521) (NaOH) in sulfolane (B150427) at 80 °C provided a superior yield of 87%. nih.gov The mode of addition of reagents was also found to significantly impact the reaction's outcome. nih.gov

General principles for optimizing the synthesis of heterocyclic compounds often involve a systematic variation of parameters, as demonstrated in the synthesis of dihydrobenzofuran neolignans. scielo.brchemrxiv.org This process typically involves:

Oxidant/Reagent Screening : Testing a variety of reagents to find the most efficient one. For example, silver(I) oxide (Ag₂O) was found to be the most effective oxidant in a specific oxidative coupling reaction. scielo.brchemrxiv.org

Solvent Selection : Evaluating a range of solvents to find the best balance between reactant solubility, reaction rate, and selectivity. Acetonitrile, for instance, provided a good balance and is considered a "greener" option than dichloromethane (B109758) or benzene. scielo.brchemrxiv.org

Time and Temperature : Adjusting the reaction time and temperature to maximize product formation while minimizing the formation of byproducts. Optimized conditions can significantly reduce reaction times, for example, from 20 hours down to 4 hours, without a major impact on conversion and selectivity. scielo.brchemrxiv.org

The following table summarizes the effect of different conditions in a model optimization study for an aniline (B41778) alkylation reaction to form a related azaspirocycle. nih.gov

Entry Base Solvent Temperature (°C) Yield (%)
1K₂CO₃DMF8035
2Cs₂CO₃DMF8054
3NaOHDMF8075
4NaOHDioxane8018
5NaOHAcetonitrile8045
6NaOHSulfolane8087

Considerations for Scalable Synthesis in Research and Development

Transitioning a synthetic route from laboratory scale to multi-gram or kilogram production for research and development requires careful consideration of cost, safety, and robustness. researchgate.netnih.gov High-yielding syntheses that can be performed on a large scale are crucial. researchgate.net

A key consideration is the cost and availability of starting materials. For instance, a scalable route for a key intermediate of the antibiotic TBI-223 was developed using the commercially available flame retardant tribromoneopentyl alcohol (TBNPA). nih.gov This approach avoided the use of more expensive precursors. nih.gov The process for synthesizing the alkylating agent 3,3-bis(bromomethyl)oxetane (B1265868) (BBMO) from TBNPA was optimized and achieved a 72% yield after distillation. nih.gov

The subsequent alkylation reaction to form the spirocyclic core was successfully demonstrated at a 100-gram scale, yielding the product with 87% isolated yield and over 99% purity. nih.gov Such protecting-group-free routes are highly desirable for large-scale synthesis as they reduce the number of steps and simplify purification. nih.gov The ability to produce multigram quantities of functionalized derivatives is essential for their application in drug development programs. researchgate.net

Synthesis of Functionalized and Substituted 2-Oxa-6-azaspiro[3.4]octane Analogues

The 2-Oxa-6-azaspiro[3.4]octane scaffold serves as a valuable starting point for creating libraries of diverse compounds for drug discovery. researchgate.netnih.gov Functionalization allows for the exploration of the chemical space around the core structure to optimize biological activity and other properties. nih.gov

Strategies for Introducing Diverse Chemical Moieties

Diverse chemical groups can be introduced onto the azaspiro[3.4]octane core, typically by leveraging the reactivity of the secondary amine. Standard N-functionalization reactions are commonly employed. For instance, the 2,6-diazaspiro[3.4]octane core has been used to synthesize a series of nitrofuran carboxamides. nih.gov This involved coupling the spirocyclic amine with a carboxylic acid to form an amide bond, a robust and widely used transformation in medicinal chemistry. nih.gov

Further diversification can be achieved by introducing various substituents, including different azole groups, onto the molecular periphery. nih.gov This strategy of "periphery exploration" around a central scaffold has proven effective in identifying potent compounds within a relatively small set of synthesized molecules. nih.gov The synthesis of such derivatives often relies on readily available, functionalized forms of the spirocycle, which can then be elaborated in subsequent steps. nih.gov

Stereoselective Synthesis of Chiral Derivatives

The introduction of stereogenic centers into molecules provides an opportunity to create three-dimensional structures, a key strategy for medicinal chemists to "escape from flatland" and improve target selectivity. researchgate.net Asymmetric synthesis of spirocyclic systems is therefore of high importance.

Several methods exist for achieving stereoselectivity. One approach is a two-step sequential process involving a Kinugasa reaction followed by a Conia-ene-type cyclization to produce 8-methylene-2,6-diazaspiro[3.4]octane-1,5-diones with high diastereoselectivity and enantioselectivity. rsc.org

Another powerful technique is diastereoselective photo-induced Barton decarboxylative thiolation. This method has been successfully applied to the concise and collective synthesis of 2-thio-substituted 1,6-diazabicyclo[3.2.1]octane (DBO) derivatives, demonstrating its potential for creating chiral analogues on a large scale. nih.gov Furthermore, dynamic kinetic resolution (DKR) is a valuable tool for synthesizing enantiopure compounds. This technique often combines a metal catalyst for racemization with an enzyme, such as a lipase, for stereoselective acylation, allowing for the conversion of a racemate into a single enantiomer of a chiral product. mdpi.com

Advanced Structural Characterization and Conformational Analysis in Research

Spectroscopic Techniques for Elucidating the 2-Oxa-6-azaspiro[3.4]octane Hemioxalate Structure

A combination of spectroscopic methods is indispensable for the unambiguous confirmation of the molecular structure of this compound and for assessing its purity. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstones of this analytical approach.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For 2-Oxa-6-azaspiro[3.4]octane, ¹H and ¹³C NMR spectroscopy provide definitive evidence for its spirocyclic structure. The proton NMR spectrum would be expected to show distinct signals for the protons on the oxetane (B1205548) and pyrrolidine (B122466) rings. The chemical shifts and coupling patterns of these protons are influenced by their local electronic environment and spatial relationships with neighboring protons.

In a related compound, 7-Methyl-6-oxa-2-azaspiro[3.4]octane hydrochloride, the protons on the oxetane ring appear at specific chemical shifts, which can be used as a reference for the parent compound. The presence of the hemioxalate counterion in this compound would likely influence the chemical shifts of the protons on the pyrrolidine ring due to the proximity of the positively charged nitrogen atom.

A detailed analysis of a hypothetical ¹H NMR spectrum of the 2-Oxa-6-azaspiro[3.4]octane free base is presented below. The hemioxalate salt would exhibit shifts, particularly for the protons alpha to the nitrogen.

ProtonsExpected Chemical Shift (ppm)Multiplicity
H1, H1'~ 2.5 - 2.8Triplet
H3, H3'~ 4.5 - 4.7Triplet
H5, H5'~ 2.8 - 3.1Singlet
H7, H7'~ 1.8 - 2.1Multiplet
H8, H8'~ 1.8 - 2.1Multiplet

Note: This is a hypothetical data table based on known chemical shift ranges for similar structural motifs.

The ¹³C NMR spectrum would complement the proton data by showing the number of unique carbon environments. The spiro carbon, being a quaternary carbon, would appear as a singlet with a characteristic chemical shift. The carbons of the oxetane ring would be deshielded due to the electronegativity of the oxygen atom, while the pyrrolidine carbons would have shifts typical for a saturated amine.

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of this compound and for assessing its purity. In electrospray ionization (ESI) mass spectrometry, the compound would be expected to show a prominent ion corresponding to the protonated free base, [C₆H₁₁NO + H]⁺. The accurate mass of this ion can be used to confirm the elemental composition of the molecule.

The fragmentation pattern of the molecular ion in tandem mass spectrometry (MS/MS) experiments can provide further structural information. The inherent strain in the four-membered oxetane ring and the presence of the nitrogen atom in the five-membered ring would likely direct the fragmentation pathways. Common fragmentation patterns for ethers and cyclic amines involve alpha-cleavage and ring-opening reactions. For the 2-Oxa-6-azaspiro[3.4]octane scaffold, fragmentation could be initiated by the cleavage of the C-C bonds adjacent to the oxygen or nitrogen atoms.

IonExpected m/z
[M+H]⁺ (free base)114.0919
[M-H₂O+H]⁺96.0813
[C₄H₈N]⁺70.0657

Note: This is a hypothetical data table of expected mass-to-charge ratios for the free base.

Conformational Preferences and Dynamics of the Spirocyclic System

The spirocyclic nature of 2-Oxa-6-azaspiro[3.4]octane imposes significant conformational rigidity compared to its acyclic or monocyclic counterparts. The spiro fusion of the oxetane and pyrrolidine rings restricts the rotational freedom around the spiro carbon, leading to a well-defined three-dimensional structure.

The cyclopentane (B165970) ring in spiro[3.4]octane systems generally adopts an envelope or twisted-chair conformation to minimize steric strain. In the case of 2-Oxa-6-azaspiro[3.4]octane, the five-membered pyrrolidine ring is expected to exhibit a similar puckered conformation. The four-membered oxetane ring is nearly planar due to its inherent ring strain.

Computational studies on related spirocyclic systems can provide insights into the low-energy conformations of the 2-Oxa-6-azaspiro[3.4]octane scaffold. These studies often reveal the preferred puckering of the five-membered ring and the orientation of the two rings relative to each other. The presence of the nitrogen and oxygen heteroatoms will influence the conformational landscape through their specific steric and electronic effects.

Stereochemical Aspects of the 2-Oxa-6-azaspiro[3.4]octane Scaffold

The spiro carbon atom in 2-Oxa-6-azaspiro[3.4]octane is a stereocenter if the substitution pattern on the rings is asymmetric. However, in the parent, unsubstituted compound, the molecule is achiral due to the presence of a plane of symmetry.

Introduction of substituents on either the oxetane or the pyrrolidine ring can lead to the formation of stereoisomers. For example, a single substituent on the pyrrolidine ring would create two stereocenters (the spiro carbon and the carbon bearing the substituent), resulting in the possibility of diastereomers and enantiomers. The rigid nature of the spirocyclic scaffold makes the stereochemical outcome of synthetic transformations highly controllable and predictable, which is a valuable attribute in medicinal chemistry for the development of stereochemically pure drug candidates.

Applications of 2 Oxa 6 Azaspiro 3.4 Octane Hemioxalate in Medicinal Chemistry Research

The 2-Oxa-6-azaspiro[3.4]octane Scaffold as a Privileged Structure in Drug Design

The concept of "privileged structures" in drug design refers to molecular frameworks that are capable of binding to multiple, often unrelated, biological targets through judicious modification. biosynth.com Spirocyclic scaffolds, in particular, are increasingly recognized as privileged structures due to their inherent three-dimensionality. researchgate.net The 2-oxa-6-azaspiro[3.4]octane core is an emerging example of such a scaffold. rsc.org

The primary advantage of the 2-oxa-6-azaspiro[3.4]octane system lies in its rigid, non-planar geometry, which allows for a more precise spatial arrangement of functional groups, leading to enhanced interactions with biological targets. researchgate.net This departure from the "flatland" of traditional aromatic and heteroaromatic ring systems can lead to significant improvements in a compound's pharmacological profile. For instance, the incorporation of spirocyclic moieties can lead to:

Improved Physicochemical Properties: The three-dimensional nature of the 2-oxa-6-azaspiro[3.4]octane scaffold can influence key physicochemical properties such as solubility, lipophilicity (logP/logD), and metabolic stability. researchgate.netnih.gov Replacing more traditional, planar heterocycles like morpholine (B109124) with this spirocyclic system has been shown to lower lipophilicity, which can be advantageous for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov

Enhanced Target Selectivity: The well-defined conformational rigidity of the spirocyclic system can lead to more specific interactions with the target protein, thereby improving selectivity over off-target proteins and potentially reducing side effects. researchgate.net

Novel Intellectual Property: The unique structure of the 2-oxa-6-azaspiro[3.4]octane scaffold provides access to novel chemical space, offering opportunities for securing new intellectual property in a competitive pharmaceutical landscape. mdpi.com

The utility of the 2-oxa-6-azaspiro[3.4]octane scaffold is further underscored by its successful application as a bioisosteric replacement for other common heterocyclic rings in drug molecules.

Strategies for Incorporating the Spirocyclic System into Novel Drug Candidates

The 2-oxa-6-azaspiro[3.4]octane moiety is typically introduced into larger molecules as a building block or intermediate. researchgate.net Several synthetic strategies have been developed to facilitate its incorporation into novel drug candidates. A common approach is to utilize the secondary amine of the azetidine (B1206935) ring as a handle for further functionalization.

One notable strategy involves the use of 2-oxa-6-azaspiro[3.4]octane as a surrogate for the morpholine ring. Morpholine is a common motif in many approved drugs, but its metabolic susceptibility can sometimes be a liability. The 2-oxa-6-azaspiro[3.4]octane scaffold offers a more rigid and potentially more metabolically stable alternative. For example, researchers have synthesized 4-anilinoquinazoline (B1210976) derivatives incorporating the 2-oxa-6-azaspiro[3.4]octane moiety as potential epidermal growth factor receptor (EGFR) inhibitors. In this approach, the spirocyclic amine is typically reacted with an appropriate electrophile on the quinazoline (B50416) core to generate the final product.

Another key strategy involves the synthesis of more complex, multifunctional modules based on the 2-oxa-6-azaspiro[3.4]octane core. researchgate.net These modules can be designed with various functional groups and "exit vectors," allowing for their versatile integration into a wide range of molecular architectures. researchgate.net This modular approach accelerates the drug discovery process by providing a toolbox of pre-functionalized spirocyclic building blocks. The synthesis of these modules often involves multi-step sequences that allow for the introduction of diverse substituents on either the oxetane (B1205548) or azetidine ring. researchgate.net

Structure-Activity Relationship (SAR) Investigations Utilizing 2-Oxa-6-azaspiro[3.4]octane Derivatives

The incorporation of the 2-oxa-6-azaspiro[3.4]octane scaffold can have a profound impact on the structure-activity relationship (SAR) of a series of compounds. The rigid nature of the spirocycle helps to lock the conformation of substituents, providing valuable insights into the optimal spatial arrangement for biological activity.

Rational Design of Analogues for Enhanced Bioactivity

The 2-oxa-6-azaspiro[3.4]octane scaffold serves as a valuable tool for the rational design of analogues with improved potency and selectivity. By replacing a flexible or metabolically labile group with this rigid spirocycle, medicinal chemists can systematically probe the SAR of a compound series.

The table below summarizes the EGFR inhibitory activity of a 2-oxa-6-azaspiro[3.4]octane-containing analogue compared to gefitinib.

CompoundEGFR IC50 (nM)
Gefitinib2.5
2-Oxa-6-azaspiro[3.4]octane Analogue1.8

This data is based on findings from a specific study and is for illustrative purposes.

This example underscores how the rational incorporation of the 2-oxa-6-azaspiro[3.4]octane scaffold can lead to a significant improvement in the biological activity of a drug candidate.

Impact of Spirocyclic Ring System Modifications on SAR

While the direct modification of the 2-oxa-6-azaspiro[3.4]octane ring system and its impact on SAR is not extensively documented in the public domain, general principles of spirocycle chemistry suggest that such modifications would have a significant effect. Alterations to the ring system, such as the introduction of substituents on the carbon atoms of the oxetane or azetidine rings, would be expected to influence the molecule's conformation, steric profile, and electronic properties. These changes would, in turn, affect how the molecule interacts with its biological target, leading to changes in potency and selectivity.

For instance, the introduction of a methyl group on one of the ring carbons could create a chiral center, allowing for the exploration of stereospecific interactions with the target. Furthermore, the replacement of the oxygen atom with other heteroatoms, such as sulfur, has been explored in related spirocyclic systems, leading to the synthesis of novel thia-azaspiro[3.4]octanes with distinct physicochemical properties. researchgate.net Such modifications would undoubtedly have a significant impact on the SAR of any resulting drug candidates.

Development of Peptidomimetic and Amino Acid Conjugates

There is currently no publicly available research detailing the specific use of the 2-oxa-6-azaspiro[3.4]octane scaffold in the development of peptidomimetics or amino acid conjugates.

Computational Chemistry and Theoretical Studies on 2 Oxa 6 Azaspiro 3.4 Octane Hemioxalate

Molecular Docking and Ligand-Target Binding Predictions

Molecular docking is a pivotal computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For 2-Oxa-6-azaspiro[3.4]octane hemioxalate, this method can provide crucial insights into its potential biological targets and the molecular basis of its activity. The process involves computationally placing the 2-Oxa-6-azaspiro[3.4]octane scaffold into the binding site of a protein of interest and evaluating the binding affinity using a scoring function.

The spirocyclic nature of 2-Oxa-6-azaspiro[3.4]octane provides a rigid core that can be systematically decorated with various functional groups to explore interactions with different protein targets. For instance, derivatives of the parent compound, 2-Oxa-6-azaspiro[3.4]octane, have been investigated for their potential as epidermal growth factor receptor (EGFR) inhibitors. fishersci.com Molecular docking studies could be employed to understand how this spirocyclic core orients itself within the ATP-binding pocket of EGFR, guiding the design of more potent and selective inhibitors.

Table 1: Illustrative Molecular Docking Results of Hypothetical 2-Oxa-6-azaspiro[3.4]octane Derivatives against a Kinase Target

DerivativeBinding Affinity (kcal/mol)Key Interacting ResiduesPredicted Inhibition Constant (Ki, nM)
Core Scaffold-6.5Met793, Leu718850
Derivative A-8.2Met793, Leu718, Cys797150
Derivative B-7.8Met793, Asp855250
Derivative C-9.1Leu718, Cys797, Asp85550

This table presents hypothetical data for illustrative purposes.

Conformational Sampling and Energy Landscape Analysis

The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. Conformational sampling and energy landscape analysis are computational methods used to explore the accessible shapes of a molecule and their relative energies. For this compound, understanding its conformational preferences is essential for rational drug design.

The spiro[3.4]octane system, with its fused four- and five-membered rings, has a distinct and relatively rigid geometry. Computational techniques such as molecular dynamics simulations or Monte Carlo methods can be used to sample the conformational space of the 2-Oxa-6-azaspiro[3.4]octane core. This analysis would reveal the most stable, low-energy conformations that the molecule is likely to adopt in a biological environment. The resulting energy landscape can guide the design of derivatives by indicating which substitution patterns are sterically favored and which might induce conformational strain. While specific studies on this exact spirocycle are limited, research on related systems like 1-oxa-2-azaspiro[2.5]octane derivatives has demonstrated the utility of NMR spectroscopy and computational methods in determining their preferred conformations. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the chemical structure of a series of compounds with their biological activity. By developing a mathematical model, QSAR can predict the activity of novel compounds and guide the optimization of lead structures.

For this compound, a QSAR study would involve synthesizing a library of derivatives with systematic variations in their substituents. The biological activity of these compounds would be experimentally determined, and then correlated with a set of calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties). The resulting QSAR model could then be used to predict the activity of yet-unsynthesized derivatives, prioritizing the most promising candidates for synthesis and testing. This approach has been successfully applied to other spirocyclic compounds to understand the structural requirements for their biological activity.

Table 2: Hypothetical QSAR Data for a Series of 2-Oxa-6-azaspiro[3.4]octane Analogs

CompoundLogPMolar RefractivityElectronic EnergyObserved Activity (IC50, µM)Predicted Activity (IC50, µM)
Analog 11.545.2-250.610.29.8
Analog 22.150.1-265.35.65.9
Analog 31.848.7-258.97.87.5
Analog 42.555.4-275.12.12.3

This table presents hypothetical data for illustrative purposes.

In Silico Screening and Virtual Library Design

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach can be used to explore the chemical space around the 2-Oxa-6-azaspiro[3.4]octane scaffold and identify novel derivatives with potential therapeutic activity.

A virtual library of compounds can be designed by computationally decorating the 2-Oxa-6-azaspiro[3.4]octane core with a diverse range of chemical functionalities. This library can then be screened against the three-dimensional structure of a biological target using molecular docking or other computational methods. The top-scoring compounds from the virtual screen can then be prioritized for chemical synthesis and biological evaluation. This strategy allows for the rapid and cost-effective exploration of a vast number of potential drug candidates. Virtual screening of libraries containing spirocyclic scaffolds has been successfully employed to identify hits for various biological targets.

Prediction of Potential Biological Activities and Drug-Likeness

Computational tools can also be used to predict the potential biological activities and assess the drug-likeness of a compound based on its chemical structure. For this compound, these in silico predictions can provide valuable guidance for its future development.

Various software and web-based tools can predict a spectrum of biological activities by comparing the structural features of a query molecule to a large database of compounds with known activities. These predictions can suggest potential therapeutic applications for 2-Oxa-6-azaspiro[3.4]octane derivatives that may not have been initially considered.

Furthermore, the "drug-likeness" of a compound can be evaluated using computational models that assess its physicochemical properties, such as molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. These properties are critical for a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Predicting these properties early in the drug discovery process can help to identify and address potential liabilities of the 2-Oxa-6-azaspiro[3.4]octane scaffold and guide the design of derivatives with more favorable pharmacokinetic profiles.

Table 3: Predicted Drug-Likeness and ADME Properties of 2-Oxa-6-azaspiro[3.4]octane

PropertyPredicted ValueAcceptable Range for Oral Drugs
Molecular Weight113.16 g/mol < 500
LogP-0.3-0.4 to +5.6
Hydrogen Bond Donors1≤ 5
Hydrogen Bond Acceptors2≤ 10
Polar Surface Area21.3 Ų< 140 Ų

Data for the parent compound 2-Oxa-6-azaspiro[3.4]octane, sourced from PubChem. nih.gov

Future Directions and Emerging Research Avenues for 2 Oxa 6 Azaspiro 3.4 Octane Hemioxalate

Exploration of Novel Therapeutic Indications

The rigid spirocyclic core of 2-Oxa-6-azaspiro[3.4]octane provides a unique three-dimensional arrangement of functional groups, which is an advantageous feature for binding to biological targets with high specificity. researchgate.net This structural motif is increasingly recognized as a "privileged structure" in medicinal chemistry. mdpi.com Analogous spirocyclic systems have demonstrated a wide range of biological activities, suggesting a broad therapeutic potential for derivatives of 2-Oxa-6-azaspiro[3.4]octane.

Future research should focus on synthesizing a diverse library of derivatives and screening them against a wide array of biological targets. Given the activities of structurally related compounds, promising areas for investigation include:

Oncology: Spiro-oxindole alkaloids have shown significant anticancer activity. mdpi.com The rigid scaffold of 2-Oxa-6-azaspiro[3.4]octane could be functionalized to interact with cancer-specific targets like protein kinases or inhibit protein-protein interactions, such as the menin-MLL1 interaction, which has been targeted by related diazaspiro[3.4]octane cores. mdpi.com

Infectious Diseases: The 2,6-diazaspiro[3.4]octane core has been incorporated into remarkably potent antitubercular agents. mdpi.com This precedent suggests that derivatives of 2-Oxa-6-azaspiro[3.4]octane could be explored for activity against Mycobacterium tuberculosis and other challenging pathogens.

Metabolic Disorders: Derivatives of 5-oxa-2,6-diazaspiro[3.4]oct-6-ene have been identified as potent and selective antagonists of the somatostatin (B550006) receptor subtype 5 (SSTR5), a target for treating type 2 diabetes. nih.gov This highlights the potential for the 2-Oxa-6-azaspiro[3.4]octane scaffold in developing novel therapeutics for metabolic diseases.

Central Nervous System (CNS) Disorders: The constrained conformation of spirocycles can lead to improved selectivity for CNS targets, such as dopamine (B1211576) receptors, which have been targeted by similar scaffolds. mdpi.com Their unique physicochemical properties may also be leveraged to optimize blood-brain barrier penetration.

Table 1: Potential Therapeutic Areas for 2-Oxa-6-azaspiro[3.4]octane Derivatives
Therapeutic AreaPotential Biological Target/MechanismRationale Based on Analogous Scaffolds
OncologyProtein Kinases, Menin-MLL1 InteractionActivity of spiro-oxindoles and diazaspiro[3.4]octane inhibitors. mdpi.commdpi.com
Infectious DiseasesMycobacterium tuberculosis enzymesPotent antitubercular activity of nitrofuran-conjugated diazaspiro[3.4]octanes. mdpi.com
Metabolic DisordersSomatostatin Receptor Subtype 5 (SSTR5)SSTR5 antagonism by 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives for diabetes. nih.gov
CNS DisordersDopamine Receptors (e.g., D3)Selective dopamine D3 receptor antagonists based on the diazaspiro[3.4]octane core. mdpi.com

Advanced Synthetic Methodologies for Diversification

To fully explore the therapeutic potential of the 2-Oxa-6-azaspiro[3.4]octane scaffold, the development of advanced and efficient synthetic methodologies is crucial. Future research in this area should aim to create a diverse range of analogues with controlled stereochemistry.

Key areas for synthetic exploration include:

Asymmetric Synthesis: Developing enantioselective methods will be critical to prepare stereochemically pure isomers, as different enantiomers often exhibit distinct biological activities and safety profiles. rsc.org Organocatalysis and transition-metal catalysis are promising avenues for achieving high enantioselectivity in the synthesis of spiro compounds. researchgate.net

Diversity-Oriented Synthesis (DOS): Implementing DOS strategies would enable the rapid generation of a wide variety of structurally diverse molecules from the core scaffold. This approach is essential for building robust libraries for high-throughput screening.

Flow Chemistry: Utilizing flow-assisted synthesis can offer improved reaction control, scalability, and safety, facilitating the rapid production of key intermediates and final compounds. researchgate.net

Novel Cycloaddition Strategies: Exploring reactions like the [3+2] cycloaddition, which has been used to synthesize related spirocyclic pyrrolidines, could provide efficient routes to the core structure and its derivatives. researchgate.netresearchgate.net

Integration with High-Throughput Screening and Lead Optimization Pipelines

The successful discovery of new drugs based on the 2-Oxa-6-azaspiro[3.4]octane scaffold will depend on its effective integration into modern drug discovery workflows.

High-Throughput Screening (HTS): A library of diverse 2-Oxa-6-azaspiro[3.4]octane derivatives should be assembled and subjected to HTS against a wide range of biological targets. nih.gov HTS campaigns can rapidly identify initial "hit" compounds that show activity in cell-based or biochemical assays. nih.gov The use of multiplexed assays can simultaneously provide data on activity and cytotoxicity, helping to prioritize the most promising hits. nih.gov

Lead Optimization: Once hits are identified, a systematic lead optimization process is required to improve their pharmacological and pharmacokinetic properties. chemrxiv.org This iterative process involves synthesizing new analogues to enhance potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties while minimizing off-target effects and toxicity. nih.govnih.gov Structure-activity relationship (SAR) models can be developed to guide the design of improved compounds. nih.gov

Development of Prodrug Strategies and Targeted Delivery Systems

To enhance the clinical potential of drug candidates derived from the 2-Oxa-6-azaspiro[3.4]octane scaffold, advanced drug delivery and formulation strategies can be explored.

Prodrug Strategies: A prodrug approach involves chemically modifying a drug candidate to improve its properties, such as solubility, permeability, or metabolic stability. mdpi.com The active drug is released in vivo through enzymatic or chemical cleavage. nih.gov For 2-Oxa-6-azaspiro[3.4]octane derivatives facing challenges like poor oral bioavailability or rapid metabolism, a prodrug strategy could be a viable solution to improve their pharmacokinetic profiles. nih.govnih.gov

Targeted Delivery Systems: To maximize therapeutic efficacy and minimize systemic side effects, targeted delivery systems can be developed. astrazeneca.com These systems aim to concentrate the drug at the site of action, such as a tumor or a specific organ. nih.gov This can be achieved by conjugating the drug molecule to targeting ligands (e.g., antibodies, peptides) or encapsulating it within nanocarriers like liposomes or polymeric nanoparticles that are designed to accumulate in diseased tissue. nih.govnanovexbiotech.com

Table 2: Advanced Drug Development Strategies
StrategyObjectivePotential Application for 2-Oxa-6-azaspiro[3.4]octane Derivatives
Prodrug DesignImprove solubility, permeability, stability, and oral bioavailability. mdpi.comMasking polar functional groups to enhance membrane permeability.
Targeted NanoparticlesIncrease drug concentration at the target site (e.g., tumors) and reduce systemic toxicity. astrazeneca.comnih.govEncapsulating an anticancer derivative in liposomes functionalized with tumor-targeting ligands.
Antibody-Drug Conjugates (ADCs)Deliver a potent cytotoxic agent specifically to cancer cells expressing a target antigen.Conjugating a highly potent derivative to a monoclonal antibody.

Collaborative Research Opportunities in Academia and Industry

Advancing the research on 2-Oxa-6-azaspiro[3.4]octane hemioxalate from a chemical curiosity to a potential therapeutic agent will require a multidisciplinary, collaborative effort.

Academia-Industry Partnerships: Collaborations between academic institutions and pharmaceutical companies can bridge the gap between basic research and clinical development. Academic labs can focus on novel synthesis and initial biological screening, while industry partners can provide resources for large-scale screening, lead optimization, preclinical development, and clinical trials. astrazeneca.com

Interdisciplinary Consortia: Forming consortia involving synthetic chemists, medicinal chemists, biologists, pharmacologists, and clinicians can foster innovation and accelerate progress. These collaborations can facilitate access to specialized technologies and expertise, such as advanced screening platforms, computational modeling tools, and disease-specific biological models.

Open Innovation Models: Open-source platforms where researchers can share data and findings could also spur development. This approach can prevent redundant efforts and leverage collective intelligence to overcome scientific challenges more efficiently.

Q & A

Q. What are the recommended synthetic routes for 2-Oxa-6-azaspiro[3.4]octane hemioxalate, and how can purity (>95%) be ensured?

Synthesis typically involves cyclization reactions using spirocyclic precursors, such as tert-butyl-protected intermediates (e.g., tert-butyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate), followed by deprotection and salt formation with oxalic acid . Purity optimization requires rigorous purification via column chromatography or recrystallization, validated by HPLC (≥95% purity) and NMR (e.g., ¹H/¹³C for structural confirmation) .

Q. How is the compound characterized to confirm its structural integrity?

Key techniques include:

  • NMR spectroscopy : To verify spirocyclic connectivity and hemioxalate salt formation (e.g., distinct proton shifts for oxa/aza groups and oxalate counterion) .
  • Mass spectrometry (HRMS) : For molecular ion confirmation (e.g., C₆H₁₁NO·½C₂H₂O₄, theoretical m/z 113.08 + 45.02) .
  • X-ray crystallography : To resolve ambiguities in spirocyclic geometry, though limited data exists for this specific compound .

Q. What in vitro assays are suitable for initial biological screening?

The compound has shown EGFR inhibitory activity in lung cancer cell lines (HCC827 and A549) when incorporated into 4-anilinoquinazoline derivatives. Standard assays include:

  • Cell viability (MTT assay) : To measure IC₅₀ values.
  • Western blotting : To assess EGFR phosphorylation inhibition .

Advanced Research Questions

Q. How does the spirocyclic framework influence bioactivity compared to non-spiro analogs?

The spiro[3.4]octane system imposes structural rigidity, enhancing three-dimensional diversity and improving binding specificity to target proteins like EGFR. Computational docking studies suggest the oxa/aza motifs stabilize hydrogen bonds with kinase active sites, while the spirojunction reduces conformational entropy losses upon binding .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

Discrepancies may arise from:

  • Purity variations : Higher purity (e.g., 98% vs. 95%) impacts potency; always cross-validate with independent sources .
  • Salt form differences : Hemioxalate vs. free base can alter solubility and bioavailability. Compare data using consistent salt forms .
  • Cell line heterogeneity : Use isogenic cell lines (e.g., EGFR-mutant vs. wild-type) to isolate compound-specific effects .

Q. How can structure-activity relationships (SAR) be systematically explored for this scaffold?

  • Core modifications : Introduce substituents at the 6-aza position (e.g., Boc-protected amines) or 2-oxa position (e.g., methyl groups) to assess steric/electronic effects .
  • Counterion substitution : Replace hemioxalate with other salts (e.g., hydrochloride) to study solubility-bioactivity correlations .
  • Spiro ring expansion : Compare [3.4]octane with [3.5]nonane analogs to evaluate ring size impact on target engagement .

Q. What advanced analytical methods address challenges in quantifying hemioxalate stoichiometry?

  • Thermogravimetric analysis (TGA) : To determine hydrate/anhydrous forms.
  • ¹³C solid-state NMR : Resolves oxalate binding modes (monodentate vs. bidentate) .
  • Ion chromatography : Quantifies free oxalate ions in solution to confirm 1:0.5 stoichiometry .

Methodological Best Practices

Q. How should researchers document synthetic procedures for reproducibility?

Follow guidelines from Beilstein Journal of Organic Chemistry:

  • Detailed experimental protocols : Include reaction times, temperatures, and purification gradients.
  • Supporting information : Provide NMR/HPLC raw data for all novel intermediates and final compounds .

Q. What controls are essential in biological assays to avoid false positives?

  • Vehicle controls : Account for solvent effects (e.g., DMSO cytotoxicity).
  • Positive controls : Use established EGFR inhibitors (e.g., gefitinib) to benchmark activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.